Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-11-13(18)12-7-5-6-8-14(12)20-4/h5-8,13,17H,9-11H2,1-4H3 |
InChI Key |
DZDBNSISWAZDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Formation of the Piperazine Core with 2-Methoxyphenyl Substitution
The synthesis starts with the preparation or availability of 2-(2-methoxyphenyl)piperazine, which can be obtained by nucleophilic substitution reactions involving piperazine and 2-methoxyphenyl derivatives (e.g., 2-methoxyphenyl halides or related electrophiles).
Step 2: Boc Protection of the Piperazine Nitrogen
The free secondary amine of the piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or tetrahydrofuran. This step selectively protects one nitrogen atom, yielding the tert-butyl carbamate derivative.
Detailed Synthetic Procedure (Representative)
A representative procedure based on literature and supplier information is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-(2-methoxyphenyl)piperazine, solvent (THF or CH2Cl2) | Dissolve the starting piperazine derivative in anhydrous solvent under inert atmosphere (N2) |
| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), 0-25 °C, 12-18 h | Add Boc anhydride slowly to the stirred solution at low temperature, maintain reaction for extended time to ensure complete protection |
| 3 | Work-up: aqueous washes (NH4Cl, NaHCO3), drying (Na2SO4), concentration | Purify the product by extraction and drying |
| 4 | Purification: column chromatography on silica gel with appropriate eluents (e.g., hexane/ethyl acetate) | Isolate pure this compound |
Alternative Synthetic Routes
Starting from Diethanolamine (Indirect Route to N-Boc Piperazine)
A patented method for synthesizing N-Boc piperazine (a key intermediate) involves:
- Chlorination of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine.
- Reaction of bis(2-chloroethyl)amine with Boc anhydride to form bis(2-chloroethyl) carbamic acid tert-butyl ester.
- Cyclization with ammonia water to yield N-Boc piperazine.
This method offers advantages such as mild conditions, low cost, and high purity, suitable for industrial scale production.
Direct N-Boc Protection of Piperazine Followed by Arylation
Alternatively, N-Boc piperazine can be prepared first and then reacted with 2-methoxyphenyl halides under nucleophilic substitution or Buchwald-Hartwig amination conditions to introduce the 2-methoxyphenyl group on the piperazine ring.
Reaction Conditions and Purification
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), chosen for their ability to dissolve reactants and inertness under reaction conditions.
Temperature: Boc protection reactions are typically performed at low to ambient temperatures (0-30 °C) to control reaction rates and selectivity.
Purification: Column chromatography using silica gel is the standard method to separate the desired product from unreacted starting materials and side products. Eluent systems generally involve mixtures of hexane and ethyl acetate.
Summary Table of Preparation Methods
Research Findings and Considerations
The Boc protecting group is essential to prevent unwanted reactions on the piperazine nitrogen during further functionalization.
Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm product formation and purity.
The choice of base and solvent significantly affects the yield and selectivity of Boc protection.
Industrial synthesis favors methods that minimize hazardous waste and use inexpensive, readily available starting materials, such as the diethanolamine route.
Purity and yield optimization often require fine-tuning of reaction times, temperatures, and stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using various alkylating or arylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)piperazine-1-carboxylate.
Reduction: Formation of 2-(2-methoxyphenyl)piperazine-1-methanol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
It appears the specific compound "Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate" is not directly discussed within the provided search results in terms of its applications. However, the search results do provide information on related compounds and their uses, which can help infer potential applications and research directions.
Piperazine Derivatives in IKr Inhibition
Research has been conducted on 4-chromanone derivatives, which include a piperazine ring, as potential IKr inhibitors . The study found that phenyl and 2-methoxyphenyl substituents on the piperazine ring are favorable for binding to the hERG channel, which is important in cardiac safety . These compounds could serve as leads for developing new IKr inhibitors .
Anaplastic Lymphoma Kinase (ALK) Degradation
Tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2yl)amino)-3-methoxyphenyl) piperazine-1-carboxylate is an intermediate compound used in the development of small molecule degraders of anaplastic lymphoma kinase (ALK) .
Macrocyclic Ligands
1-(2-methoxyphenyl)piperazine is used in the synthesis of macrocyclic chelating agents . These agents can be designed for enhanced affinities towards target receptors, with the methoxyphenylpiperazine moiety being easily functionalized . The basic nitrogen in the methoxyphenylpiperazine allows for easy functionalization . The length of the alkyl linker attached to the piperazine influences the affinity towards the 5HT1A receptor . Attaching a methoxyphenylpiperazine moiety to a macrocycle ligand creates an effective agent for imaging purposes .
Given this information, "this compound" may have applications in:
- Pharmaceutical Research: As an intermediate in synthesizing potential drug candidates, particularly those targeting kinases or cardiac ion channels.
- Medical Imaging: As a building block for creating imaging agents with specific affinities for certain receptors.
- Agrochemicals: As a component in developing new pesticides or herbicides, although this is more speculative based on the provided data.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. Additionally, the tert-butyl group can influence the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The piperazine core allows for diverse substitutions, significantly altering physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- In contrast, electron-withdrawing groups (e.g., CF₃ in ) stabilize the molecule against oxidation.
- Steric Effects : Bulky substituents like 2-methoxyphenyl (target compound) or trifluoromethylphenyl () may hinder rotational freedom, affecting binding to target proteins. Smaller groups (e.g., methyl in ) improve conformational flexibility.
- Solubility : Polar substituents (e.g., methoxycarbonyl in ) enhance aqueous solubility, critical for bioavailability.
SAR Trends :
Computational and Crystallographic Insights
- Hydrogen Bonding : The methoxy group in the target compound can act as a hydrogen bond acceptor, a feature critical in crystal packing (as per Etter’s rules ) and protein-ligand interactions.
- Crystal Structure Analysis : Tools like SHELX () and WinGX () are used to resolve piperazine derivatives’ conformations, revealing how substituents influence molecular geometry.
Biological Activity
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a methoxyphenyl moiety, and a piperazine ring, which contributes to its conformational flexibility and ability to interact with various biological targets. The general structure can be represented as follows:
This compound interacts with several neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism involves:
- Binding Affinity : The compound demonstrates significant binding affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential applications in treating mood disorders and anxiety .
- Receptor Agonism : Research indicates that this compound may act as an agonist at certain dopamine receptors, influencing dopaminergic signaling pathways which are implicated in various neuropsychiatric conditions .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonergic pathways is believed to play a key role in these effects.
- Antimicrobial Properties : Some derivatives of piperazine compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens remains to be fully elucidated but shows promise based on related compounds .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological profile of related piperazine derivatives, researchers found that compounds with methoxy substitutions exhibited enhanced binding to 5-HT1A receptors. This led to improved outcomes in behavioral tests for anxiety and depression in rodent models .
| Compound | Binding Affinity (nM) | Effect on Anxiety |
|---|---|---|
| A | 50 | Significant |
| B | 75 | Moderate |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of piperazine derivatives against Chlamydia trachomatis. The results indicated that certain modifications could enhance selectivity towards bacterial targets while minimizing toxicity to human cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:
Piperazine Ring Functionalization : React 2-methoxyphenylpiperazine with tert-butoxycarbonyl (Boc) protecting agents (e.g., di-tert-butyl dicarbonate) under anhydrous conditions (e.g., DCM, 0–25°C) to introduce the Boc group .
Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradients) to isolate intermediates. Yields can exceed 85% with optimized stoichiometry and temperature control .
- Optimization Tips : Adjust reaction time (e.g., 12–24 hours) and base selection (e.g., KCO vs. EtN) to minimize side products. Microwave-assisted synthesis (100°C, 3 hours) significantly reduces reaction time while maintaining high yields .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming substituent positions. For example, the tert-butyl group appears as a singlet at ~1.46 ppm (H) and 28–30 ppm (C), while the methoxyphenyl protons show distinct aromatic splitting patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallize the compound in non-polar solvents (e.g., hexane/EtOAc) to obtain single crystals. The piperazine ring typically adopts a chair conformation, with hydrogen bonding between the carbonyl oxygen and methoxy group .
- Mass Spectrometry : LCMS (ESI+) confirms molecular weight (e.g., m/z 372.2 [M+H]) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer : Contradictions often arise from variations in assay conditions. To address this:
Standardize Assays : Use identical buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations. For example, prolyl-hydroxylase inhibition assays require strict anaerobic conditions to mimic physiological hypoxia .
Purity Verification : Confirm compound purity (>95%) via HPLC. Impurities like de-Boc derivatives (e.g., free piperazine) can skew results .
Structural Analog Comparison : Test derivatives with modified substituents (e.g., 4-fluorobenzyl vs. methoxyphenyl) to isolate structure-activity relationships .
Q. What strategies are effective for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Low yields often stem from:
- Catalyst Inefficiency : Replace Pd(PPh) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for enhanced stability in polar solvents (e.g., 1,4-dioxane/HO) .
- Boronate Ester Quality : Ensure boronic acid derivatives (e.g., 4-pyridinylboronic acid) are freshly prepared. Degraded boronate esters reduce coupling efficiency .
- Temperature Control : Maintain 60–80°C during coupling to balance reactivity and side-product formation. Microwave irradiation (100°C, 1 hour) improves homogeneity .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target receptors?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions between the methoxyphenyl group and receptor hydrophobic pockets (e.g., dopamine D2 receptors). Focus on π-π stacking and hydrogen-bonding motifs .
MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
QSAR Analysis : Corrogate substituent electronic properties (Hammett σ constants) with IC values to predict activity trends .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC values. Ensure ≥3 biological replicates to account for variability .
- ANOVA with Tukey’s Test : Compare treatment groups (e.g., 10–100 μM concentrations) to controls. Significant differences (p < 0.05) indicate dose-dependent effects .
Q. How should researchers handle crystallographic data discrepancies (e.g., unexpected bond lengths) during structure refinement?
- Methodological Answer :
Validate Data Quality : Check resolution (<0.8 Å) and R (<5%). Poor data may require recrystallization .
Twinning Analysis : Use PLATON to detect twinning. For twinned crystals, apply HKLF5 format in SHELXL for refinement .
Constraints/Restraints : Apply DFIX and DANG commands to enforce chemically reasonable bond lengths/angles during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
